2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole
Description
Structure and Synthesis
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole (hereafter referred to as Compound 2b) is a heterocyclic system featuring a benzo-annellated dipyrrole core with two tert-butyl substituents at the 2- and 7-positions. The compound is synthesized via acetolysis of its corresponding tri- or tetracyclic N-oxides, yielding a crystalline product stabilized by steric and electronic effects from the tert-butyl groups . The benzo-annellation integrates π-electrons from fused sp² centers into the heteroaromatic 6π-system, reducing the number of central double bonds compared to simpler pyrrole derivatives .
Properties
IUPAC Name |
2,7-ditert-butylpyrrolo[3,4-e]isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHDHMQZIAMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC3=CN(C=C3C2=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704729 | |
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118644-07-8 | |
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzo-fused dipyrrole precursor with tert-butyl halides in the presence of a strong base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dipyrrole core.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are commonly used as oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups.
Scientific Research Applications
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c’]dipyrrole involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Research Findings and Implications
- Stability vs. Reactivity : Compound 2b’s tert-butyl groups make it a stable candidate for materials science (e.g., organic semiconductors), whereas electron-deficient analogs like 23213-90-3 are better suited for catalytic or sensing applications .
- Annellation Trends : Increased annellation (e.g., tripyrroles) enhances aromatic stabilization but reduces synthetic accessibility, highlighting a trade-off in design .
This comparison underscores the critical role of substituents and annellation in tuning the electronic and physical properties of benzo-annellated heterocycles. Future studies should explore hybrid systems combining tert-butyl shielding with electron-withdrawing groups to balance stability and reactivity.
Biological Activity
2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole is a compound with significant potential in various biological applications. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound involves several steps that typically include cyclization reactions and the introduction of tert-butyl groups. The detailed synthetic route is often proprietary and may vary among laboratories.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- In Vitro Studies : A study on related anthrapyridazone derivatives demonstrated significant cytotoxic activity against murine leukemia (L1210) and human leukemia (K562) cell lines. These compounds were effective against multidrug-resistant cell lines as well .
- Mechanism of Action : These compounds often induce apoptosis and autophagy in cancer cells. The interaction with DNA and cellular membranes plays a crucial role in their efficacy .
Other Biological Activities
Beyond anticancer effects, the compound may exhibit other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dipyrrole compounds can possess antimicrobial properties, potentially useful in treating infections .
- Neuroprotective Effects : Some dipyrrole derivatives have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of dipyrrole derivatives. Modifications at various positions on the dipyrrole ring can significantly influence potency and selectivity against cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation, starting with substituted pyrrole precursors. Key steps include tert-butyl group introduction via Friedel-Crafts alkylation and subsequent cyclization under inert conditions. Purification often requires column chromatography with silica gel (eluent: hexane/ethyl acetate) and recrystallization from toluene. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Purity is confirmed by elemental analysis (C, H, N within ±0.3% of theoretical values) and NMR (<1% residual solvent peaks) .
Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?
- Methodological Answer :
- NMR : Use - and -NMR in CDCl₃ to resolve tert-butyl protons (δ ~1.4 ppm) and aromatic protons (δ ~6.8–7.2 ppm). signals for fused benzo rings appear at δ ~120–140 ppm.
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (e.g., m/z 382.2743 for C₂₄H₃₂N₂).
- X-ray Diffraction : Single-crystal analysis reveals dihedral angles between pyrrole rings (typically ~15–25°) and steric effects of tert-butyl groups .
Q. How does the compound’s stability vary under different environmental conditions (e.g., light, oxygen, humidity)?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : TGA (N₂ atmosphere, 10°C/min) shows decomposition onset >250°C.
- Photostability : Expose to UV light (λ = 365 nm) for 72 hours; monitor via HPLC for degradation products (e.g., tert-butyl cleavage).
- Oxidative Stability : Use O₂-saturated DMSO; track peroxide formation via iodometric titration .
Advanced Research Questions
Q. What role does 2,7-Di-tert-butyl substitution play in modulating electronic properties for applications in organic electronics?
- Methodological Answer : The tert-butyl groups enhance solubility for thin-film processing while minimally perturbing the π-conjugated backbone. Electrochemical studies (cyclic voltammetry in CH₂Cl₂, 0.1M TBAPF₆) reveal HOMO/LUMO levels at ~-5.2 eV/-2.8 eV. DFT calculations (B3LYP/6-31G*) show tert-butyl steric effects reduce intermolecular π-π stacking, favoring charge transport in OFETs .
Q. How can mechanistic insights into the compound’s reactivity in cross-coupling reactions be experimentally validated?
- Methodological Answer :
- Kinetic Isotope Effects : Compare reaction rates using deuterated analogs (e.g., C-D bonds at reactive sites).
- In-situ FTIR : Monitor intermediates during Suzuki-Miyaura coupling (e.g., Pd(0)-π complex formation at 1650 cm⁻¹).
- Computational Modeling : Transition-state analysis (Gaussian 16, M06-2X/def2-TZVP) identifies rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. What computational strategies are recommended for predicting the compound’s supramolecular assembly in solid-state materials?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate packing motifs using AMBER force fields (10 ns trajectories, NPT ensemble).
- Crystal Structure Prediction (CSP) : Use Polymorph Predictor (Accelrys) to rank energetically favorable polymorphs.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) from X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
